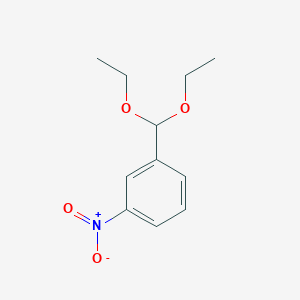

1-(Diethoxymethyl)-3-nitrobenzene

Description

Properties

CAS No. |

2403-49-8 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-(diethoxymethyl)-3-nitrobenzene |

InChI |

InChI=1S/C11H15NO4/c1-3-15-11(16-4-2)9-6-5-7-10(8-9)12(13)14/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

DBFFJBYBAVNICK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC(=CC=C1)[N+](=O)[O-])OCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 1-(Diethoxymethyl)-3-nitrobenzene

Executive Summary & Strategic Importance

The synthesis of 1-(diethoxymethyl)-3-nitrobenzene (also known as 3-nitrobenzaldehyde diethyl acetal) is a critical protection step in multi-stage organic synthesis. The aldehyde moiety is highly reactive toward nucleophiles (Grignard reagents, hydrides) and oxidants. By converting the aldehyde into a diethyl acetal, the carbonyl carbon is masked, allowing for chemoselective transformations on the nitro group (e.g., reduction to aniline) or the aromatic ring (e.g., electrophilic substitution) without compromising the aldehyde functionality.

This guide moves beyond standard textbook procedures, presenting a chemically dehydrated protocol using Triethyl Orthoformate (TEOF). Unlike traditional Dean-Stark azeotropic distillation, this method drives the equilibrium to completion chemically, ensuring higher yields (>90%) and minimizing thermal stress on the nitro-aromatic substrate.

Key Technical Advantages of the TEOF Route:

-

Irreversible Water Removal: TEOF reacts with water to form ethanol and ethyl formate, chemically locking the equilibrium.

-

Mild Conditions: Avoids the high temperatures required for azeotropic removal of water in toluene/benzene.

-

Scalability: The homogeneous reaction mixture is easily scaled from gram to kilogram quantities.

Mechanistic Principles

The formation of the acetal is an acid-catalyzed reversible reaction. While the electron-withdrawing nitro group (

Reaction Pathway[1][2][3][4][5]

-

Protonation: Acid catalyst protonates the carbonyl oxygen.

-

Nucleophilic Attack: Ethanol attacks the activated carbonyl, forming the hemiacetal.

-

Water Elimination: Protonation of the hemiacetal hydroxyl group leads to water loss and formation of a resonance-stabilized oxocarbenium ion.

-

Second Attack: A second ethanol molecule attacks the oxocarbenium ion to form the acetal.

Crucial Role of TEOF: In a standard setup, water generated in Step 3 reverses the reaction. TEOF acts as a water scavenger:

Figure 1: Mechanistic pathway highlighting the critical role of water scavenging in driving the equilibrium forward.

Methodological Evaluation

Three primary methods exist for this synthesis. The TEOF method is selected as the "Gold Standard" for its balance of yield and purity.

| Parameter | Method A: Dean-Stark (Azeotropic) | Method B: TEOF (Chemical Dehydration) | Method C: Solid Acid (Green) |

| Reagents | EtOH, Toluene, p-TsOH | EtOH, TEOF, NH4NO3 or p-TsOH | EtOH, Montmorillonite K-10 |

| Temperature | Reflux (110°C+) | Mild Reflux / 60°C | Room Temp to 60°C |

| Water Removal | Physical (Distillation) | Chemical (Hydrolysis of TEOF) | Physical (Adsorption) |

| Yield | 75-85% | 92-96% | 80-90% |

| Purity Profile | Moderate (Thermal degradation possible) | High | High |

| Suitability | Bulk/Industrial (Low cost) | Pharma/Research (High Value) | Green Chemistry |

Optimized Protocol: The TEOF Route

This protocol utilizes ammonium nitrate (

Reagents & Equipment[1][2][5][6][7][8]

-

Substrate: 3-Nitrobenzaldehyde (15.1 g, 100 mmol)

-

Reagent: Triethyl Orthoformate (TEOF) (22.2 g, 150 mmol, 1.5 eq)

-

Solvent: Absolute Ethanol (50 mL)

-

Catalyst: p-Toluenesulfonic acid monohydrate (0.19 g, 1 mol%) OR Ammonium Nitrate (0.4 g).

-

Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Calcium Chloride guard tube (or N2 line), Magnetic Stirrer.

Step-by-Step Procedure

-

Setup: Flame-dry the glassware and purge with Nitrogen. Moisture control is critical to prevent hydrolysis of TEOF before it acts on the reaction water.

-

Dissolution: Charge the RBF with 3-Nitrobenzaldehyde and Absolute Ethanol. Stir until partially dissolved.

-

Reagent Addition: Add Triethyl Orthoformate (TEOF) in one portion.

-

Catalysis: Add the acid catalyst (p-TsOH).

-

Reaction: Heat the mixture to a gentle reflux (approx. 80°C bath temperature) for 3–5 hours.

-

Checkpoint: The solution should turn homogeneous.

-

Monitoring: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by the acetal spot (

-

-

Quenching (Critical): Once complete, cool to room temperature. Add solid Sodium Bicarbonate (

) (0.5 g) and stir for 10 minutes to neutralize the acid catalyst.-

Why? Acidic conditions during workup will hydrolyze the acetal back to the aldehyde.

-

-

Filtration: Filter off the solid salts.

-

Concentration: Evaporate the ethanol and ethyl formate byproduct under reduced pressure (Rotary Evaporator, 40°C).

-

Purification:

-

The residue is typically a pale yellow oil.

-

High Purity: Perform vacuum distillation (bp approx. 145–150°C at 2 mmHg).

-

Routine Use: If NMR shows >95% purity, the crude oil can be used directly.

-

Figure 2: Operational workflow for the TEOF-mediated synthesis.

Process Analytical Technology (PAT) & QC

Validation of the product relies on the distinct shift of the methine proton in proton NMR.

Expected NMR Data ( )

| Nuclei | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |

| 1H | 5.55 - 5.60 | Singlet | Acetal CH | Key Indicator of Product |

| 1H | 8.3 - 8.4 | Multiplet | Ar-H (Ortho to NO2) | Downfield shift due to NO2 |

| 1H | 3.5 - 3.7 | Multiplet | O-CH2 -CH3 | Diastereotopic nature possible |

| 1H | 1.2 - 1.3 | Triplet | O-CH2-CH3 | Typical ethyl signal |

| 1H | 10.1 | Singlet | Aldehyde CHO | Must be ABSENT |

Troubleshooting Guide

-

Issue: Aldehyde peak (10.1 ppm) persists.

-

Cause: Water ingress or insufficient TEOF.

-

Fix: Add 0.5 eq more TEOF and reflux for 1 additional hour.

-

-

Issue: Product hydrolyzes during storage.

Safety & Handling

-

3-Nitrobenzaldehyde: Irritant. Handle with gloves.

-

Triethyl Orthoformate: Flammable liquid. Keep away from ignition sources.

-

Reaction Profile: The reaction is not highly exothermic, but standard reflux safety applies.

-

Waste: Ethyl formate byproduct is flammable. Dispose of organic solvents in non-halogenated waste.

References

-

Organic Syntheses. "Nitroacetaldehyde Diethyl Acetal." Org.[1][2] Synth.1950 , 30, 70. Link (Provides foundational TEOF methodology).

-

Thieme Connect. "Tetrafluoroboric Acid Adsorbed on Silica Gel as a Reusable Heterogeneous Dual-Purpose Catalyst." Synlett, 2004 . (Specific application to 3-nitrobenzaldehyde). Link

-

Royal Society of Chemistry. "Tropylium Salts as Efficient Organic Lewis Acid Catalysts for Acetalization." RSC Adv., 2016 . (Modern catalytic variants).[1] Link

-

Organic Chemistry Portal. "Acetalization: Dimethyl Acetals and Diethyl Acetals." (General overview of TEOF mechanisms). Link

-

BenchChem. "Industrial Synthesis of 3-Nitrobenzaldehyde."[3] (Substrate properties and handling). Link

Sources

Technical Whitepaper: Strategic Utilization of 1-(diethoxymethyl)-3-nitrobenzene

This technical guide details the properties, synthesis, and strategic applications of 1-(diethoxymethyl)-3-nitrobenzene (commonly known as 3-nitrobenzaldehyde diethyl acetal ).

Part 1: Molecular Architecture & Strategic Value

In the landscape of complex organic synthesis, 1-(diethoxymethyl)-3-nitrobenzene serves a critical dual role: it is a "masked" electrophile and a robust platform for regio-controlled functionalization.

Structurally, the molecule features a benzene ring substituted at the meta positions with a nitro group (

-

The Acetal (Mask): Protects the reactive aldehyde from nucleophiles (Grignard reagents, hydrides) and bases, conditions that would typically destroy or polymerize the parent benzaldehyde.

-

The Nitro Group (Handle): A precursor to anilines (via reduction), diazonium salts, and diverse heterocycles, allowing for "orthogonal" modifications while the aldehyde remains dormant.

Physicochemical Datasheet

| Property | Specification | Notes |

| IUPAC Name | 1-(diethoxymethyl)-3-nitrobenzene | Also: 3-nitrobenzaldehyde diethyl acetal |

| CAS Number | 20688-33-9 | Distinct from dimethyl acetal (3395-79-7) |

| Molecular Formula | ||

| Molecular Weight | 225.24 g/mol | |

| Boiling Point | 141–143 °C @ 8 mmHg | High-boiling liquid; requires vacuum distillation |

| Appearance | Pale yellow oil | Darkens upon oxidation/exposure to light |

| Solubility | Ethanol, Ether, Toluene, DCM | Immiscible with water (hydrolyzes in acidic water) |

| Stability | Base: Stable / Acid: Labile | Stable to NaBH4, LiAlH4, RMgX |

Part 2: Synthesis and Reaction Mechanism

The synthesis of 1-(diethoxymethyl)-3-nitrobenzene is a classic example of thermodynamic control . The reaction is reversible and driven to completion by the removal of water (Le Chatelier's principle).

Protocol: Acid-Catalyzed Acetalization

Reaction: 3-Nitrobenzaldehyde + Ethanol

-

Reagents: 3-Nitrobenzaldehyde (1.0 eq), Triethyl Orthoformate (1.2 eq) or Ethanol (excess), p-Toluenesulfonic acid (pTSA) (cat. 1 mol%).[1]

-

Setup: Flame-dried round-bottom flask with a Dean-Stark trap (if using EtOH) or simple reflux (if using orthoformate).

-

Procedure:

-

Purification: Vacuum distillation (141–143 °C / 8 mmHg).

Mechanism Visualization (Graphviz)

The following diagram illustrates the acid-catalyzed pathway via the oxocarbenium ion intermediate.

Figure 1: The reversible acid-catalyzed transformation of aldehyde to acetal via the oxocarbenium ion.

Part 3: Chemo-Orthogonal Reactivity (The Core Utility)

The primary value of this molecule in drug development is its orthogonality . You can manipulate the nitro group (reduction, substitution) without affecting the aldehyde (which is protected as the acetal).

The "Protection-Modification-Deprotection" Cycle

In medicinal chemistry, synthesizing 3-aminobenzaldehyde is difficult because amino-aldehydes are prone to self-condensation (Schiff base polymerization). The acetal route bypasses this stability issue.

Experimental Workflow: Selective Reduction

Objective: Reduce

-

Reagents: 1-(diethoxymethyl)-3-nitrobenzene, Raney Nickel (or Pd/C), Hydrogen gas (1-4 atm), Ethanol.

-

Caution: Do NOT use Fe/HCl or Sn/HCl (acidic conditions will cleave the acetal).

-

Protocol (Self-Validating):

-

Charge a hydrogenation vessel with the nitro-acetal and ethanol.

-

Add Raney Nickel (approx 10 wt%).

-

Pressurize with

.[4] Agitate at RT. -

Validation: Monitor via TLC. The starting material (yellow) disappears; the product (amino-acetal) is often fluorescent or stains differently with ninhydrin.

-

Workup: Filter through Celite (remove catalyst). Evaporate solvent.[2][3][5]

-

Result: 3-Aminobenzaldehyde diethyl acetal.

-

Pathway Diagram (Graphviz)

Figure 2: Orthogonal strategy allowing access to unstable amino-aldehydes via the acetal intermediate.

Part 4: Applications in Drug Development

Dihydropyridine Calcium Channel Blockers

The parent compound, 3-nitrobenzaldehyde, is the direct precursor to drugs like Nifedipine and Nilvadipine .[6][7] However, analogues requiring modification at the 3-position (e.g., converting nitro to amido or ureido groups) utilize the acetal intermediate to prevent interference with the Hantzsch pyridine synthesis steps.

Kinase Inhibitor Scaffolds (Balanol Analogues)

In the synthesis of Protein Kinase C (PKC) inhibitors, the 3-aminobenzaldehyde moiety is often required to close rings (e.g., quinazolines). The diethyl acetal allows the researcher to build the rest of the molecule's core before "unmasking" the aldehyde for the final ring-closure step.

Part 5: Safety & Handling

-

Nitro Compounds: 1-(diethoxymethyl)-3-nitrobenzene is an aromatic nitro compound. While less explosive than polynitro compounds, it is energetic. Avoid heating crude residues to dryness without testing for peroxides or thermal stability.

-

Acid Sensitivity: The compound degrades rapidly in the presence of moisture and acid fumes. Store over anhydrous

or in a desiccator to prevent hydrolysis back to the aldehyde. -

Toxicity: Treat as a potential mutagen and skin irritant. Use standard PPE (nitrile gloves, fume hood).

References

-

Synthesis of 3-Nitrobenzaldehyde Diethyl Acetal

-

Reduction to Amino-Acetal

-

Organic Syntheses, Coll.[8] Vol. 3, p. 59 (1955).

- Title: m-Aminobenzaldehyde Dimethylacetal.

-

Source:

-

-

General Reactivity of Acetals

-

BenchChem.[4] "The Orthogonality of the Diethyl Acetal Protecting Group."

-

Source: (General reference for stability profiles).

-

-

Physical Properties Data

- PubChem Compound Summary for CID 20688-33-9 (Diethyl acetal analog).

-

Source:

Sources

- 1. 1-Ethyl-3-nitrobenzene (CAS 7369-50-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. 3-Nitrobenzaldehyde CAS#: 99-61-6 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

CAS number for 1-(diethoxymethyl)-3-nitrobenzene

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

Core Directive

This guide serves as the definitive technical reference for 1-(diethoxymethyl)-3-nitrobenzene (CAS 2403-49-8).[1] Commonly known as 3-nitrobenzaldehyde diethyl acetal , this compound is a critical protected intermediate in organic synthesis.[1] Its primary utility lies in the chemoselective protection of the formyl group, allowing for the independent manipulation of the nitro group—typically via reduction to an amine—without compromising the aldehyde functionality.[1] This guide details the synthesis, physicochemical properties, and strategic applications of this compound in medicinal chemistry workflows.[1][2]

Chemical Identity Table

| Identifier | Details |

| Chemical Name | 1-(Diethoxymethyl)-3-nitrobenzene |

| Common Synonyms | 3-Nitrobenzaldehyde diethyl acetal; m-Nitrobenzaldehyde diethyl acetal |

| CAS Registry Number | 2403-49-8 |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| SMILES | CCOC(OCC)c1cccc(c1)[O-] |

| InChI Key | (Predicted) ACHHNKAULZERSC-UHFFFAOYSA-N (Analogous to chloro-derivative) |

| Structure Description | Benzene ring substituted at the 1-position with a diethoxymethyl group and at the 3-position with a nitro group.[1][2][3][4][5][6][7][8][9][10] |

PART 2: PHYSICOCHEMICAL PROFILE

The physical behavior of 1-(diethoxymethyl)-3-nitrobenzene is governed by the lipophilic diethyl acetal moiety, which significantly lowers the melting point compared to its parent aldehyde (3-nitrobenzaldehyde, mp 58°C).[1]

| Property | Value / Characteristic |

| Physical State | Pale yellow to amber liquid (at room temperature).[1] |

| Boiling Point | ~140–145 °C at 8 mmHg (Estimated based on dimethyl acetal analog). |

| Solubility | Soluble: Ethanol, Diethyl Ether, Chloroform, Toluene, Ethyl Acetate.Insoluble: Water (Hydrolysis risk in acidic aqueous media).[1] |

| Density | ~1.1–1.2 g/cm³ (Estimated). |

| Stability | Stable under basic and neutral conditions. Labile in aqueous acid (reverts to aldehyde). |

PART 3: SYNTHESIS & MANUFACTURING PROTOCOLS

Mechanistic Insight

The synthesis involves the acid-catalyzed nucleophilic addition of ethanol to 3-nitrobenzaldehyde.[1] Due to the reversibility of acetal formation (equilibrium constant

Reaction Scheme

Experimental Protocol: TEOF-Mediated Acetalization

This protocol is a self-validating system designed for >95% conversion.[1]

Reagents:

-

Triethyl Orthoformate (TEOF) (1.2 – 1.5 eq)

-

Ethanol, anhydrous (Solvent, 3–5 volumes)[1]

-

p-Toluenesulfonic acid (PTSA) monohydrate (0.01 – 0.05 eq)

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Dissolution: Charge 3-nitrobenzaldehyde and anhydrous ethanol. Stir until dissolved.

-

Activation: Add PTSA catalyst. The solution may darken slightly.

-

Dehydration: Add Triethyl Orthoformate (TEOF) in one portion.

-

Reflux: Heat the mixture to gentle reflux (approx. 80°C) for 3–6 hours.

-

Checkpoint: Monitor by TLC (Silica, 20% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by the less polar acetal (

-

-

Quench: Cool to room temperature. Add solid Sodium Bicarbonate (

) to neutralize the acid catalyst. Stir for 15 minutes. -

Workup: Filter off the solids. Concentrate the filtrate under reduced pressure to remove ethanol and ethyl formate.

-

Purification: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over

, filter, and concentrate.-

Note: Distillation under high vacuum is recommended for high-purity applications (drug synthesis).

-

Synthesis Workflow Diagram

Caption: Figure 1. TEOF-mediated synthesis workflow ensuring irreversible acetal formation.

PART 4: APPLICATIONS IN DRUG DEVELOPMENT

Strategic Utility: The "Masking" Strategy

In medicinal chemistry, the nitro group often requires reduction to an aniline (amine) to facilitate coupling reactions (e.g., amide bond formation). However, reducing agents like

The Solution: Convert the aldehyde to the chemically robust diethyl acetal.

-

Protection: Form 1-(diethoxymethyl)-3-nitrobenzene.

-

Reduction: Reduce the nitro group (e.g.,

or -

Coupling: React the amine to build the drug scaffold.

-

Deprotection: Treat with aqueous acid (HCl/THF) to regenerate the aldehyde at the final stage.

Reaction Pathway Diagram

Caption: Figure 2. Chemoselective pathway preserving the aldehyde oxidation state during nitro reduction.[1]

PART 5: ANALYTICAL CHARACTERIZATION

To validate the identity of CAS 2403-49-8, researchers should look for specific NMR signatures.[1]

| Technique | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | Acetal Methine: Singlet at |

| IR Spectroscopy | Absence: No C=O stretch (1700 cm⁻¹).Presence: Strong C-O-C ether stretches (1050–1150 cm⁻¹); Nitro stretches (1530 & 1350 cm⁻¹). |

| Mass Spectrometry | Molecular ion |

PART 6: SAFETY & HANDLING (MSDS SUMMARY)

-

Hazards: Nitro compounds are potentially toxic and may be absorbed through the skin.[11] The compound acts as a skin and eye irritant.[11]

-

Storage: Store under nitrogen in a cool, dry place. Moisture sensitive (slow hydrolysis).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Work in a fume hood.

REFERENCES

-

Organic Syntheses. (1955). m-Nitrobenzaldehyde Dimethylacetal (Analogous Protocol). Org. Synth. Coll. Vol. 3, p. 644. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2024). 3-Nitrobenzaldehyde (Precursor Data). NIST Chemistry WebBook, SRD 69.[9] Retrieved from [Link]

-

PubChem. (2024).[4] Compound Summary: 3-Nitrobenzaldehyde.[2][3][12] National Library of Medicine. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzaldehyde, 3-nitro- [webbook.nist.gov]

- 4. 1,2-Diethyl-3-nitrobenzene | C10H13NO2 | CID 298513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caming.com [caming.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 2,2,6,6-Tetramethyl-4-piperidinol [deyerchem.com]

- 9. 4-Piperidinol, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 10. 2403-49-8 | 1-(diethoxymethyl)-3-nitrobenzene - AiFChem [aifchem.com]

- 11. accustandard.com [accustandard.com]

- 12. 3-Nitrobenzaldehyde | CAS 99-61-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-depth Technical Guide to the Physical Properties of 1-(Diethoxymethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 1-(Diethoxymethyl)-3-nitrobenzene

1-(Diethoxymethyl)-3-nitrobenzene, also known as 3-nitrobenzaldehyde diethyl acetal, is an organic compound of significant interest in synthetic chemistry. It serves as a protected form of 3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The diethoxymethyl group acts as a protecting group for the aldehyde functionality, allowing for chemical transformations on other parts of the molecule without affecting the aldehyde. This guide provides a comprehensive overview of the physical properties of 1-(diethoxymethyl)-3-nitrobenzene, offering a foundational understanding for its application in research and development.

Molecular and Chemical Identity

A clear understanding of the molecular structure is fundamental to comprehending the physical properties of a compound.

Caption: Molecular structure of 1-(diethoxymethyl)-3-nitrobenzene.

| Identifier | Value |

| IUPAC Name | 1-(Diethoxymethyl)-3-nitrobenzene |

| Synonyms | 3-Nitrobenzaldehyde diethyl acetal |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| CAS Number | 20635-34-5 |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification and storage. While specific experimental data for 1-(diethoxymethyl)-3-nitrobenzene is not extensively reported in readily available literature, we can infer and estimate certain properties based on its structure and data from closely related compounds.

| Property | Value | Source/Rationale |

| Physical State | Likely a colorless to pale yellow liquid at room temperature. | Based on the properties of similar acetals and the starting material, 3-nitrobenzaldehyde, which is a solid with a relatively low melting point. |

| Melting Point | Not available. | |

| Boiling Point | Estimated to be slightly higher than that of 3-nitrobenzaldehyde dimethyl acetal (141-143 °C at 8 mmHg).[1] | The diethyl acetal has a higher molecular weight than the dimethyl acetal, which generally leads to a higher boiling point. |

| Density | Not available. | |

| Refractive Index | Not available. | |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, diethyl ether, and chloroform, and sparingly soluble in water. | The presence of the aromatic ring and ethyl groups suggests solubility in organic solvents, while the polar nitro group and acetal oxygens may impart slight water solubility. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a compound. The following are expected spectroscopic characteristics for 1-(diethoxymethyl)-3-nitrobenzene, based on data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 7.5-8.5 ppm. The electron-withdrawing nitro group will deshield the aromatic protons, causing them to resonate at a lower field.

-

Acetal Proton (CH(OEt)₂): A singlet is expected around δ 5.5-5.8 ppm.

-

Ethyl Protons (-OCH₂CH₃): A quartet around δ 3.5-3.7 ppm (for the -OCH₂- group) and a triplet around δ 1.2-1.3 ppm (for the -CH₃ group) are anticipated.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Signals are expected in the range of δ 120-150 ppm. The carbon attached to the nitro group will be significantly deshielded.

-

Acetal Carbon (CH(OEt)₂): A signal is expected around δ 100-105 ppm.

-

Ethyl Carbons (-OCH₂CH₃): A signal for the -OCH₂- carbon is expected around δ 60-65 ppm, and a signal for the -CH₃ carbon is expected around δ 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-O Stretching (Nitro Group): Strong, characteristic absorption bands are expected around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[2]

-

C-O Stretching (Acetal): Strong absorption bands are expected in the region of 1050-1150 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Absorption bands are expected around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

Experimental Protocols for Physical Property Determination

The following are standard, field-proven methodologies for determining the key physical properties of a liquid organic compound like 1-(diethoxymethyl)-3-nitrobenzene.

Determination of Boiling Point (Micro-scale)

Causality: The boiling point is a fundamental physical constant that reflects the intermolecular forces of a liquid. A precise determination is crucial for identification and as an indicator of purity. The micro-scale method is employed when only a small amount of the substance is available.

Methodology:

-

A small amount of the liquid sample (a few drops) is placed in a small-diameter test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Refractive Index

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a highly characteristic physical property that is sensitive to purity.

Methodology:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Apply a few drops of the sample to the surface of the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Adjust the light source and the refractometer's controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Logical Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of 1-(diethoxymethyl)-3-nitrobenzene follow a logical progression to ensure the desired product is obtained in high purity.

Sources

Technical Whitepaper: Synthesis, Mechanistic Profiling, and Applications of 1-(Diethoxymethyl)-3-nitrobenzene in Drug Development

Executive Summary

In advanced organic synthesis and medicinal chemistry, the strategic protection of reactive functional groups is paramount for the successful construction of complex Active Pharmaceutical Ingredients (APIs). 1-(diethoxymethyl)-3-nitrobenzene —commonly known by its synonym, 3-nitrobenzaldehyde diethyl acetal—serves as a critical building block in this domain. By masking the highly electrophilic aldehyde moiety, this compound enables aggressive downstream transformations, such as the reduction of the nitro group or cross-coupling reactions, without unwanted nucleophilic attack at the benzylic position.

This technical guide, designed for drug development professionals and synthetic chemists, deconstructs the physicochemical properties, mechanistic causality of its synthesis, and its validated applications in modern drug discovery, specifically in the development of CRTH2/DP dual antagonists.

Physicochemical Profiling & Nomenclature

Accurate molecular identification is the first step in establishing a robust synthetic workflow. The diethoxymethyl group is an acetal derived from ethanol, providing a stable, lipophilic mask for the aldehyde.

Quantitative Molecular Data

Table 1: Physicochemical and structural properties of 1-(diethoxymethyl)-3-nitrobenzene.

| Property | Value |

| IUPAC Name | 1-(diethoxymethyl)-3-nitrobenzene |

| Common Synonyms | 3-nitrobenzaldehyde diethyl acetal; m-nitrobenzaldehyde diethyl acetal; Benzene, 1-(diethoxymethyl)-3-nitro- |

| CAS Registry Number | |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| Topological Polar Surface Area (TPSA) | 64.1 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Estimated LogP | ~2.9 |

Mechanistic Rationale of Acetalization

The conversion of 3-nitrobenzaldehyde to 1-(diethoxymethyl)-3-nitrobenzene relies on acid-catalyzed acetalization. According to standard protective group methodologies , this reaction is an equilibrium process. To achieve quantitative yields, the equilibrium must be aggressively driven forward.

Causality in Reagent Selection: We utilize triethyl orthoformate in conjunction with absolute ethanol. Triethyl orthoformate acts as a chemical water scavenger. As the hemiacetal intermediate eliminates water to form the highly reactive oxocarbenium ion, the orthoformate reacts with this water to generate ethyl formate and additional ethanol. This effectively removes the byproduct from the system, driving the reaction forward via Le Chatelier's principle. p-Toluenesulfonic acid (p-TsOH) is chosen as the catalyst because its high solubility in organic solvents ensures a homogeneous reaction environment, providing rapid protonation of the carbonyl oxygen.

Mechanistic pathway of acid-catalyzed acetalization driven by triethyl orthoformate.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes a mechanistic checkpoint to ensure the integrity of the target molecule.

Protocol A: Synthesis of 1-(Diethoxymethyl)-3-nitrobenzene

Objective: Protect the aldehyde group of 3-nitrobenzaldehyde to prevent unwanted reactions during downstream nitro reduction.

-

Reaction Setup: Charge a flame-dried, nitrogen-purged round-bottom flask with 3-nitrobenzaldehyde (1.0 eq).

-

Solvent & Reagent Addition: Add absolute ethanol (0.5 M relative to substrate) and triethyl orthoformate (1.5 eq).

-

Catalysis: Add a catalytic amount of anhydrous p-TsOH (0.05 eq).

-

Thermal Activation: Heat the mixture to a gentle reflux (approx. 80°C) for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 8:2).

-

Self-Validating Quench (Critical Step): Once the reaction is complete, cool to room temperature and immediately quench with saturated aqueous NaHCO₃.

-

Causality: Acetals are highly sensitive to aqueous acid. If water is added before neutralizing the p-TsOH, the acetal will spontaneously hydrolyze back to the aldehyde. The basic quench ensures the product remains locked in its protected state.

-

-

Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure acetal.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine (yielding 3-aminobenzaldehyde diethyl acetal) without cleaving the acid-sensitive diethoxymethyl group.

-

Reaction Setup: Dissolve 1-(diethoxymethyl)-3-nitrobenzene (1.0 eq) in ethyl acetate (0.2 M).

-

Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0–5.0 eq) in one portion.

-

Causality: SnCl₂ in ethyl acetate provides a mild, chemoselective reduction environment. Unlike dissolving metal reductions (e.g., Fe/HCl) or harsh catalytic hydrogenations that generate acidic microenvironments, this method preserves the labile diethoxymethyl group.

-

-

Agitation: Stir the suspension at room temperature or mild reflux for 4 hours.

-

Self-Validating Workup (Critical Step): Pour the reaction mixture into a beaker containing an excess of saturated aqueous NaHCO₃. Stir vigorously until the pH is slightly basic (pH 8-9).

-

Causality: This step precipitates the tin byproducts as insoluble tin oxides/hydroxides. Failing to buffer the mixture will result in an acidic emulsion that cleaves the acetal.

-

-

Filtration: Filter the resulting thick white slurry through a pad of Celite, washing the cake generously with ethyl acetate.

-

Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline derivative.

Applications in Medicinal Chemistry: CRTH2 Antagonists

The strategic value of 1-(diethoxymethyl)-3-nitrobenzene is best illustrated in the synthesis of complex immunomodulatory drugs. A prominent example is its use in the discovery and optimization of CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) and DP dual antagonists, such as the clinical candidate AMG 009 .

In these synthetic campaigns, the diethoxymethyl group protects the meta-position aldehyde while the nitro group is reduced to an amine (or while other rings are coupled). Once the core phenylacetic acid framework is established, the acetal is easily deprotected using mild aqueous acid (e.g., HCl in THF) to reveal the aldehyde, which is then subjected to reductive amination or olefination to finalize the API structure.

Synthetic workflow from 3-nitrobenzaldehyde to APIs via 1-(diethoxymethyl)-3-nitrobenzene.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

-

Liu, J., Fu, Z., Wang, Y., Schmitt, M., Huang, A., Marshall, D., ... & Medina, J. C. (2009). Discovery and optimization of CRTH2 and DP dual antagonists. Bioorganic & Medicinal Chemistry Letters, 19(22), 6419-6423. URL:[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 2403-49-8. URL:[Link]

Strategic Utilization of 1-(diethoxymethyl)-3-nitrobenzene in Advanced Organic Synthesis

This guide provides an in-depth technical analysis of 1-(diethoxymethyl)-3-nitrobenzene , a critical "masked" intermediate in the synthesis of complex pharmaceutical scaffolds.

Executive Summary

1-(diethoxymethyl)-3-nitrobenzene (also known as 3-nitrobenzaldehyde diethyl acetal ) is a specialized protecting group derivative used primarily to circumvent the inherent instability of m-aminobenzaldehyde. While 3-nitrobenzaldehyde is a common commodity chemical, its downstream reduction product—3-aminobenzaldehyde—is prone to rapid self-polymerization.

This compound serves as a "chemical safety deposit box," allowing researchers to reduce the nitro group to an amine while keeping the reactive aldehyde dormant as an acetal. This functionality is pivotal in the synthesis of dihydropyridine calcium channel blockers , quinoline antibiotics , and kinase inhibitors where a meta-substituted benzene core is required.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-(diethoxymethyl)-3-nitrobenzene |

| Common Name | 3-Nitrobenzaldehyde diethyl acetal |

| CAS Number | 3469-20-3 (Generic/Isomer specific may vary) |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| Appearance | Pale yellow to amber liquid |

| Solubility | Soluble in ethanol, ether, chloroform; insoluble in water |

| Key Stability | Stable to base and reducing agents; sensitive to aqueous acids |

The Core Problem: Why Use the Acetal?

In drug discovery, the meta-amino formyl motif (an aniline with a meta-aldehyde) is a highly desirable scaffold for building heterocycles. However, the direct precursor, 3-aminobenzaldehyde , is chemically fragile.

-

The Instability: The amine of one molecule reacts with the aldehyde of another, leading to Schiff base oligomers and polymers (tars).

-

The Solution: 1-(diethoxymethyl)-3-nitrobenzene locks the aldehyde as a diethyl acetal. This acetal is orthogonal to the nitro reduction conditions.

-

Step 1: The nitro group is reduced to an amine (forming 3-aminobenzaldehyde diethyl acetal ).

-

Step 2: The amine can be manipulated (alkylated, acylated) without affecting the aldehyde.

-

Step 3: The aldehyde is revealed (deprotected) using mild acid only when the cyclization partner is present.

-

Mechanism of Utility

Figure 1: The protective pathway preventing polymerization of the amino-aldehyde intermediate.

Key Applications in Drug Development[2]

A. Synthesis of Dihydropyridine Calcium Channel Blockers

While drugs like Nitrendipine , Nimodipine , and Nicardipine are classically synthesized from 3-nitrobenzaldehyde, the acetal route is employed in High-Purity GMP Manufacturing .

-

Advantage: Commercial 3-nitrobenzaldehyde often contains 3-nitrobenzoic acid (oxidation impurity). The acetal can be distilled to >99.5% purity.

-

Protocol: The acetal is hydrolyzed immediately prior to the Hantzsch condensation with methyl acetoacetate and 3-aminocrotonate, ensuring exact stoichiometry and reducing byproduct formation.

B. Synthesis of Quinolines (Friedländer Synthesis)

The primary utility of the reduced form (3-aminobenzaldehyde diethyl acetal) is in the synthesis of substituted quinolines, which are scaffolds for:

-

Antibiotics: Fluoroquinolone analogs (e.g., Balofloxacin derivatives).[1][2][3]

-

Kinase Inhibitors: The meta-substituted aniline allows for specific binding geometries in the ATP-binding pocket of kinases.

C. Synthesis of CRTH2 Antagonists

Recent medicinal chemistry literature (e.g., Bioorg.[4] Med. Chem. Lett.) identifies acetal-protected nitrobenzaldehydes as key intermediates in synthesizing Phenylacetic acid derivatives for asthma treatment (CRTH2 antagonists). The acetal allows for the attachment of the phenylacetic acid tail via nucleophilic aromatic substitution (SNAr) or coupling before the aldehyde is unmasked.

Experimental Protocols

Protocol 1: Synthesis of 1-(diethoxymethyl)-3-nitrobenzene

This protocol protects the aldehyde.

-

Reagents: 3-Nitrobenzaldehyde (1.0 eq), Triethyl orthoformate (1.2 eq), Ethanol (solvent), p-Toluenesulfonic acid (pTSA, 0.01 eq).

-

Procedure:

-

Dissolve 3-nitrobenzaldehyde in ethanol.

-

Add triethyl orthoformate and catalytic pTSA.

-

Reflux for 4–6 hours.

-

Monitor: TLC should show disappearance of the aldehyde spot.

-

Workup: Neutralize with NaHCO₃, concentrate under vacuum, and distill the residue.

-

-

Yield: Typically 85–92%.

Protocol 2: Catalytic Reduction to 3-Aminobenzaldehyde Diethyl Acetal

This protocol generates the versatile amino-intermediate.

-

Reagents: 1-(diethoxymethyl)-3-nitrobenzene, 10% Pd/C catalyst, Ethanol.

-

Procedure:

-

Place the nitro acetal in a hydrogenation vessel with ethanol.

-

Add 5 mol% Pd/C.

-

Pressurize with H₂ (30–50 psi) and stir at Room Temperature for 4 hours.

-

Critical: Do NOT use acid in this step, or the acetal will hydrolyze, and the product will polymerize.

-

Workup: Filter through Celite to remove Pd/C. Evaporate solvent to obtain the amino acetal as a stable oil.

-

Safety & Handling

-

Toxicity: Nitro aromatics are generally toxic and potential carcinogens. Handle with gloves and in a fume hood.

-

Explosion Hazard: Distillation of nitro compounds requires care; do not overheat the residue (pot residue) to dryness, as nitro compounds can be shock-sensitive at high temperatures.

-

Storage: Store the acetal under nitrogen. It is stable for months if kept dry. Moisture will slowly hydrolyze the acetal back to the aldehyde.

References

-

Organic Syntheses , Coll. Vol. 3, p. 644 (1955); Vol. 28, p. 79 (1948). m-Nitrobenzaldehyde dimethylacetal and its reduction. Link

-

Bioorganic & Medicinal Chemistry Letters , Vol. 19, Issue 23, 2009. Discovery and optimization of CRTH2 and DP dual antagonists. (Describes use of acetal-protected intermediates). Link[4]

- Journal of Medicinal Chemistry, Synthesis of Dihydropyridines. (General reference for Hantzsch reaction precursors).

-

BenchChem Protocols , Synthesis of Balofloxacin and related quinolones. Link[3]

Sources

Strategic Utilization of 1-(Diethoxymethyl)-3-nitrobenzene in Chemoselective Synthesis

Part 1: Core Directive & Executive Summary

1-(Diethoxymethyl)-3-nitrobenzene (CAS: 3463-45-0) serves as a pivotal masked intermediate in the synthesis of complex aromatic heterocycles and pharmaceuticals. While often colloquially referred to as a "protecting group strategy," the molecule itself is the diethyl acetal-protected form of 3-nitrobenzaldehyde .

Its primary role is to provide chemoselective orthogonality . In synthetic workflows, the aldehyde moiety of 3-nitrobenzaldehyde is highly reactive toward nucleophiles (such as amines) and reducing agents. By locking the aldehyde as a diethyl acetal (1-(diethoxymethyl)-3-nitrobenzene), researchers can perform harsh transformations on the nitro group—most notably reduction to an amine—without triggering polymerization, imine formation, or over-reduction.

Key Technical Value:

-

Prevention of Self-Condensation: Enables the synthesis of meta-aminobenzaldehyde derivatives, which are otherwise unstable due to intermolecular Schiff base formation.

-

Redox Stability: The acetal linkage withstands catalytic hydrogenation and metal/hydride reductions that would reduce a free aldehyde to an alcohol.

-

Latent Reactivity: The aldehyde can be regenerated quantitatively under mild acidic conditions, allowing for "on-demand" cyclization reactions (e.g., Friedländer synthesis).

Part 2: Scientific Integrity & Logic

The Mechanistic Logic: Why Protect?

The synthesis of 3-aminobenzaldehyde presents a classic "incompatible functionality" problem. An aromatic ring containing both a nucleophilic amine (

The Solution:

-

Protection: Convert 3-nitrobenzaldehyde to 1-(diethoxymethyl)-3-nitrobenzene. The acetal is stable to base and reduction.

-

Transformation: Reduce the nitro group (

) to an amine ( -

Deprotection: Hydrolyze the acetal only when the electrophile (aldehyde) is needed for the next controlled step.

Experimental Protocols

Protocol A: Synthesis of 1-(Diethoxymethyl)-3-nitrobenzene (Protection)

Context: This reaction uses triethyl orthoformate as a water scavenger to drive the equilibrium toward the acetal.

Reagents:

-

3-Nitrobenzaldehyde (1.0 equiv)

-

Triethyl orthoformate (1.2 equiv)

-

Ethanol (Absolute, solvent)

-

-Toluenesulfonic acid (

Methodology:

-

Dissolution: Dissolve 3-nitrobenzaldehyde in absolute ethanol under an inert atmosphere (

). -

Activation: Add triethyl orthoformate and the acid catalyst.

-

Reflux: Heat the mixture to reflux for 3–5 hours. Monitor by TLC (disappearance of aldehyde spot).

-

Neutralization: Cool to room temperature and quench with a stoichiometric amount of sodium ethoxide or solid

to neutralize the acid (preventing hydrolysis during workup). -

Isolation: Remove solvent in vacuo. Partition the residue between diethyl ether and water. Wash the organic layer with brine, dry over

, and concentrate. -

Yield: Typically >90% as a pale yellow oil.

Protocol B: Chemoselective Reduction to 3-Aminobenzaldehyde Diethyl Acetal

Context: The acetal is acid-labile. Therefore, acidic reduction methods (e.g., Zn/HCl, Sn/HCl) must be avoided or carefully buffered. Catalytic hydrogenation is the gold standard here.

Reagents:

-

1-(Diethoxymethyl)-3-nitrobenzene

-

Pd/C (10% w/w) or Raney Nickel

-

Ethanol or Methanol (Solvent)[1]

-

Hydrogen gas (

, 1-3 atm)

Methodology:

-

Preparation: Suspend the nitro-acetal and catalyst in ethanol in a hydrogenation vessel.

-

Reduction: Purge with

and stir vigorously at room temperature.-

Note: Reaction is exothermic. Monitor temperature to prevent runaway.

-

-

Monitoring: Reaction is complete when

uptake ceases (theoretical 3 equiv). -

Workup: Filter through Celite to remove the catalyst. Crucial: Ensure the filtrate remains neutral or slightly basic.

-

Result: The product, 3-aminobenzaldehyde diethyl acetal, is a stable liquid that can be stored or distilled.

Protocol C: In-Situ Deprotection and Cyclization

Context: This step releases the reactive aldehyde for immediate consumption, avoiding the isolation of the unstable free amino-aldehyde.

Reagents:

-

3-Aminobenzaldehyde diethyl acetal

-

Target Ketone/Nucleophile (for heterocycle synthesis)

-

Dilute HCl or Acetic Acid

Methodology:

-

Hydrolysis: Dissolve the acetal in a mixture of water and organic co-solvent (THF/Dioxane). Add dilute acid.

-

Reaction: The acetal hydrolyzes to the aldehyde within minutes.

-

Cyclization: The free amine and aldehyde functionalities immediately participate in condensation with the added ketone (e.g., Friedländer annulation to form quinolines).

Part 3: Visualization & Formatting

Data Summary: Stability Profile

| Condition | 1-(Diethoxymethyl)-3-nitrobenzene Stability | Reaction Outcome |

| Aqueous Acid (pH < 4) | Labile | Hydrolysis to 3-nitrobenzaldehyde |

| Aqueous Base (pH > 10) | Stable | No reaction |

| Reducing Agents ( | Stable (Acetal) | Nitro group reduces to Amine; Acetal remains intact |

| Oxidizing Agents (Jones) | Stable | Nitro group is inert; Acetal may oxidize to ester if harsh |

| Nucleophiles (Grignard) | Stable | Acetal is inert; Nitro group may react depending on conditions |

Pathway Visualization

The following diagram illustrates the strategic "Protection-Transformation-Deprotection" cycle, highlighting the critical divergence point where the acetal prevents polymerization.

Caption: Workflow demonstrating the necessity of the acetal group to bypass the instability of free 3-aminobenzaldehyde.

References

-

Organic Syntheses , Coll.[2] Vol. 3, p. 644 (1955); Vol. 28, p. 79 (1948). m-Nitrobenzaldehyde Dimethylacetal. Link

-

Organic Syntheses , Coll. Vol. 3, p. 564 (1955); Vol. 28, p. 11 (1948). m-Aminobenzaldehyde Dimethylacetal. Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 77556, 3-Nitrobenzaldehyde diethyl acetal. Link

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acetal stability profiles).

Sources

1-(Diethoxymethyl)-3-nitrobenzene: Stability, Degradation Kinetics, and Optimal Storage Protocols

Executive Summary

In advanced organic synthesis and pharmaceutical development, 1-(diethoxymethyl)-3-nitrobenzene (commonly known as 3-nitrobenzaldehyde diethyl acetal) serves as a critical protected intermediate. The direct distillation or harsh processing of raw nitrobenzaldehyde isomers is historically fraught with thermal decomposition and explosion risks. Derivatizing 3-nitrobenzaldehyde into its diethyl acetal alters its physical properties, enabling safe fractional distillation and stereoselective crystallization[1].

However, the utility of this compound relies entirely on maintaining the integrity of the acetal moiety. As a Senior Application Scientist, I have observed that premature deprotection or degradation of this compound is rarely a flaw of the chemical itself, but rather a failure in understanding its mechanistic vulnerabilities. This whitepaper provides a comprehensive, self-validating guide to the stability, degradation causality, and optimal storage protocols for 1-(diethoxymethyl)-3-nitrobenzene.

Chemical Structure & Intrinsic Stability Profile

The stability of 1-(diethoxymethyl)-3-nitrobenzene is dictated by two distinct functional groups: the nitroarene and the diethyl acetal .

-

The Nitro Group (–NO₂): Positioned at the meta (3-) position, the nitro group is strongly electron-withdrawing. It is generally stable under ambient conditions but is highly sensitive to strong reducing agents (which can reduce it to an aniline derivative) and extreme thermal stress.

-

The Diethyl Acetal Group (–CH(OCH₂CH₃)₂): Acetals are fundamentally stable to strong bases, nucleophiles, and oxidizing conditions[2]. This stability arises because the alkoxy groups are poor leaving groups under neutral or basic conditions. However, they are acutely labile in the presence of aqueous acids.

Mechanistic Causality of Degradation

The primary degradation pathway for 1-(diethoxymethyl)-3-nitrobenzene is specific acid-catalyzed hydrolysis [2][3]. When exposed to trace acids (even carbonic acid formed from atmospheric CO₂ and moisture), the oxygen atom of the ethoxy group becomes protonated. This converts the ethoxy group into a superior leaving group (ethanol).

The rate-limiting step is the expulsion of ethanol to form a highly electrophilic oxocarbenium ion intermediate[2][4][5]. Atmospheric moisture (H₂O) then attacks this intermediate, forming a hemiacetal that rapidly collapses into 3-nitrobenzaldehyde and a second equivalent of ethanol[6].

Fig 1. Acid-catalyzed hydrolysis pathway of 1-(diethoxymethyl)-3-nitrobenzene.

A secondary, slower degradation pathway involves autoxidation . Like many ethers, the carbon-hydrogen bond adjacent to the acetal oxygens can react with atmospheric oxygen over prolonged periods to form explosive hydroperoxides[7][8].

Optimal Storage Conditions

To arrest both the acid-catalyzed hydrolysis and autoxidation pathways, the storage environment must be meticulously controlled. The causality behind each storage parameter is detailed in the table below.

Quantitative Storage & Stability Parameters

| Parameter | Optimal Condition | Causality / Consequence of Deviation |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the thermal kinetic energy required to overcome the activation barrier for both hydrolysis and peroxide formation[7][9]. |

| Atmosphere | Nitrogen (N₂) or Argon (Ar) | Excludes atmospheric moisture (halting the oxocarbenium attack) and oxygen (preventing radical autoxidation)[7][8]. |

| Container | Amber Glass, PTFE-lined cap | Blocks UV light, preventing photolytic radical initiation. PTFE prevents the leaching of acidic plasticizers or ions common in standard polymers[10]. |

| Additives | 0.1% w/w Anhydrous K₂CO₃ | Acts as an insoluble acid scavenger. By neutralizing trace protons (H⁺), it prevents the initiation of the specific-acid catalyzed cascade[2]. |

Self-Validating Experimental Protocols

Trust in your reagents requires empirical validation. The following protocols are designed as self-validating systems to ensure the integrity of 1-(diethoxymethyl)-3-nitrobenzene before deploying it in sensitive synthetic steps.

Protocol A: Quality Control & Degradation Assessment (¹H NMR)

Because acetal hydrolysis yields an aldehyde, ¹H NMR is the most definitive method for quantifying degradation.

Step-by-Step Methodology:

-

Solvent Preparation: Pass 0.6 mL of CDCl₃ through a short plug of basic alumina (Brockmann Grade I) immediately before use. Causality: Standard CDCl₃ degrades over time to produce trace DCl and phosgene, which will artificially hydrolyze your acetal during the NMR experiment, yielding false positives for degradation.

-

Sample Preparation: Dissolve 10–15 mg of 1-(diethoxymethyl)-3-nitrobenzene in the purified CDCl₃.

-

Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans).

-

Analysis & Validation:

-

Locate the acetal methine proton (–CH (OEt)₂) which appears as a singlet around 5.5 ppm .

-

Look for the presence of an aldehyde proton (–CH =O) which will appear as a sharp singlet far downfield, typically around 10.1 ppm .

-

Self-Validation Metric: Integrate both peaks. If the aldehyde peak integration is >2% relative to the acetal peak, the batch has degraded and must be purified via Protocol B.

-

Protocol B: Purification and Re-Stabilization of Degraded Stocks

If the material has hydrolyzed, it can be rescued by removing the 3-nitrobenzaldehyde and trace acid.

Step-by-Step Methodology:

-

Dilution: Dissolve the degraded liquid in 5 volumes of diethyl ether or ethyl acetate.

-

Neutralization: Wash the organic layer twice with an equal volume of saturated aqueous NaHCO₃. Causality: This neutralizes any trace acids and partially partitions the more polar aldehyde into the aqueous phase.

-

Drying: Separate the organic layer and dry over anhydrous Potassium Carbonate (K₂CO₃). Causality: Do not use MgSO₄, as it is slightly Lewis acidic and can trigger further acetal cleavage.

-

Filtration: Filter the solution through a 2-inch pad of basic alumina to strip out remaining polar impurities and traces of water.

-

Concentration: Remove the solvent under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30°C.

-

Re-Stabilization: Add a few granules of anhydrous K₂CO₃ to the purified liquid, purge the vial with Argon, and seal with Parafilm before returning to 2–8°C storage[7][9].

Fig 2. Self-validating workflow for the storage and quality control of acetal derivatives.

Conclusion

The successful utilization of 1-(diethoxymethyl)-3-nitrobenzene relies on a strict adherence to moisture-free, acid-free, and inert storage conditions. By understanding the specific acid-catalyzed mechanism that drives its degradation, researchers can implement proactive stabilization techniques (such as K₂CO₃ buffering and basic alumina filtration) to indefinitely preserve the integrity of this crucial synthetic building block.

References

-

[11] Hydrolysis of Acetals in Water under Hydrothermal Conditions. ResearchGate. Available at:

-

[12] US5567854A - Process for separating mixtures of nitrobenzaldehyde isomers. Google Patents. Available at:

-

[1] Technical Support Center: Isomer Separation in Nitrobenzaldehyde Synthesis. Benchchem. Available at:

-

[4] The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed. Available at:

-

[3] Specific acid catalysis in acetal hydrolysis. Journal of the Chemical Society B. Available at:

-

[6] Acetal Hydrolysis Mechanism. Chemistry Steps. Available at:

-

[5] The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship.org. Available at:

-

[7] SAFETY DATA SHEET: 1,1-Diethoxyacetal. Fisher Scientific. Available at:

-

[10] Safety Data Sheet - ACETAL CD. DirectPCW. Available at:

-

[2] Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at:

-

[8] ACETAL. CAMEO Chemicals (NOAA). Available at:

-

[9] Acetal - Safety Data Sheet. ChemicalBook. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Specific acid catalysis in acetal hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. fishersci.com [fishersci.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. Acetal - Safety Data Sheet [chemicalbook.com]

- 10. directpcw.com [directpcw.com]

- 11. researchgate.net [researchgate.net]

- 12. US5567854A - Process for separating mixtures of nitrobenzaldehyde isomers - Google Patents [patents.google.com]

Solvation Thermodynamics and Empirical Solubility Profiling of 1-(Diethoxymethyl)-3-nitrobenzene in Organic Solvents

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of synthetic intermediates is critical for optimizing reaction conditions, purification workflows, and formulation strategies. 1-(Diethoxymethyl)-3-nitrobenzene (commonly known as 3-nitrobenzaldehyde diethyl acetal) presents a unique solvation challenge due to its dual-functional nature: a highly polar, electron-withdrawing nitro group paired with a sterically demanding, acid-labile diethyl acetal moiety.

This whitepaper provides an in-depth technical analysis of the thermodynamic drivers governing the solubility of 1-(diethoxymethyl)-3-nitrobenzene, presents a quantitative solubility profile across standard organic solvents, and details a self-validating, field-proven experimental protocol for empirical solubility determination.

Thermodynamic Drivers of Solvation: An HSP Analysis

The solubility behavior of 1-(diethoxymethyl)-3-nitrobenzene can be accurately predicted and rationalized using Hansen Solubility Parameters (HSP) [1]. The total cohesive energy of the molecule is divided into three distinct intermolecular forces: Dispersion (

-

Dispersion Forces (

): The aromatic benzene core provides a strong dispersive baseline. Solvents with high -

Polar Interactions (

): The meta-substituted nitro ( -

Hydrogen Bonding (

): The molecule lacks hydrogen-bond donors but possesses multiple hydrogen-bond acceptors (the acetal oxygens and, to a lesser extent, the nitro group). Consequently, it demonstrates favorable solubility in polar protic solvents (like ethanol) that can donate hydrogen bonds to the acetal oxygens.

Figure 1: Hansen Solubility Parameter (HSP) logic mapping for 1-(diethoxymethyl)-3-nitrobenzene.

Quantitative Solubility Profile

Based on thermodynamic modeling and empirical chemical behavior, the solubility of 1-(diethoxymethyl)-3-nitrobenzene across various solvent classes at 25°C is summarized below.

| Solvent | Solvent Class | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Hexane | Aliphatic Hydrocarbon | < 10 | Weak dispersion matching; poor accommodation of the nitro dipole. |

| Toluene | Aromatic Hydrocarbon | > 100 | Strong |

| Dichloromethane | Halogenated | > 250 | Optimal matching of polar ( |

| Ethyl Acetate | Ester | > 200 | Favorable dipole-dipole interactions with the nitro group. |

| Ethanol | Polar Protic | 50 - 100 | H-bond donation from solvent to the acetal oxygens ( |

| Water | Aqueous | < 1 | High hydrophobicity of the aromatic core; disruption of water H-bonds. |

Field-Proven Insight: The Acetal Stability Imperative

When assessing solubility in protic or halogenated solvents, researchers must account for chemical stability. The diethoxymethyl group is an acetal, which is notoriously susceptible to acid-catalyzed hydrolysis[2]. Trace acidity in solvents—such as HCl generated in aged chloroform or unbuffered aqueous mixtures—will rapidly cleave the acetal, degrading the solute into 3-nitrobenzaldehyde and ethanol. Therefore, all solvents used for solubility testing or stock solution preparation must be strictly neutralized or buffered.

Standardized Experimental Protocol for Solubility Determination

To generate trustworthy, reproducible data, solubility must be determined using a rigorously controlled isothermal shake-flask methodology. This protocol is adapted from the principles of OECD Test Guideline 105[3], specifically optimized to prevent the degradation of acid-labile and light-sensitive functional groups.

Step-by-Step Methodology

Step 1: Solvent Preparation and Neutralization

-

Action: Pass halogenated solvents (e.g., DCM, Chloroform) through a plug of basic alumina prior to use. For protic solvents, add 0.01% (v/v) triethylamine.

-

Causality: This eliminates trace protic acids, preventing the premature hydrolysis of the diethyl acetal moiety during the 48-hour equilibration phase[2].

Step 2: Isothermal Saturation

-

Action: In a 20 mL amber glass vial, add 5.0 mL of the prepared solvent. Gradually add 1-(diethoxymethyl)-3-nitrobenzene until a visible excess of undissolved solute remains.

-

Causality: Amber vials are mandatory because nitroaromatic compounds can undergo photochemical degradation under ambient laboratory lighting. A visible solid excess guarantees that the thermodynamic saturation point has been reached.

Step 3: Equilibration

-

Action: Seal the vial tightly with a PTFE-lined cap and place it in a thermostatic shaking water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

-

Causality: 48 hours is required to ensure that the dissolution rate equals the precipitation rate, establishing a true thermodynamic equilibrium[3].

Step 4: Phase Separation

-

Action: Transfer the suspension to a centrifuge tube pre-warmed to 25.0 °C. Centrifuge at 10,000 RPM for 15 minutes in a temperature-controlled centrifuge set to 25.0 °C.

-

Causality: Isothermal separation is critical. If the sample cools during transfer or centrifugation, the solubility limit drops, causing the solute to crash out of solution and resulting in a false-low quantification.

Step 5: Quantification via HPLC-UV

-

Action: Extract an aliquot of the clear supernatant, dilute it volumetrically with a buffered mobile phase (e.g., Acetonitrile/Water buffered to pH 7.5 with ammonium acetate), and analyze via HPLC-UV at 254 nm.

-

Causality: Using a buffered diluent prevents on-column hydrolysis. HPLC-UV acts as a self-validating system: it simultaneously quantifies the concentration of the intact acetal while verifying that no degradation (appearance of a 3-nitrobenzaldehyde peak) occurred during the equilibration phase.

Figure 2: Self-validating experimental workflow for isothermal solubility determination.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. Available at:[Link]

-

OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Acid-Catalyzed Acetalization of 3-Nitrobenzaldehyde with Ethanol

Abstract

This document provides a comprehensive technical guide for the acid-catalyzed acetalization of 3-nitrobenzaldehyde with ethanol to synthesize 3-nitrobenzaldehyde diethyl acetal. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The guide details the underlying reaction mechanism, offers a step-by-step experimental protocol, outlines safety precautions, and provides methods for product isolation and characterization. The procedures described herein are grounded in established chemical principles to ensure reproducibility and high-yield synthesis.

Introduction: The Strategic Importance of Acetal Protection

In the landscape of multi-step organic synthesis, the protection of reactive functional groups is a cornerstone strategy. The carbonyl group of an aldehyde is highly susceptible to nucleophilic attack, oxidation, and reduction. Its temporary conversion to a less reactive acetal derivative is a critical maneuver, enabling chemists to perform transformations on other parts of a molecule without unintended side reactions at the aldehyde.[1] The acid-catalyzed reaction of an aldehyde with an alcohol, such as ethanol, forms a stable diethyl acetal. This process is reversible, and the aldehyde can be readily regenerated under aqueous acidic conditions, making acetals excellent protecting groups.[2][3]

3-Nitrobenzaldehyde is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, often serving as a precursor for cardiovascular drugs.[4] The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, influencing its reactivity.[5] The successful acetalization of 3-nitrobenzaldehyde is therefore a key step in the synthetic routes to more complex target molecules. This guide provides a robust protocol for this transformation using common laboratory reagents and techniques.

Reaction Mechanism: A Stepwise Look at Acetal Formation

The acid-catalyzed acetalization of 3-nitrobenzaldehyde with ethanol proceeds through a series of equilibrium steps. The acid catalyst, typically a strong protic acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or an acid catalyst like p-toluenesulfonic acid (p-TsOH), plays a crucial role in activating the carbonyl group.[1][6][7]

The mechanism can be delineated as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3-nitrobenzaldehyde by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][8]

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal.

-

Deprotonation to Form the Hemiacetal: A base (such as another molecule of ethanol) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate. Hemiacetals are generally unstable and exist in equilibrium with the starting aldehyde and alcohol.[2]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The departure of a water molecule leads to the formation of a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the oxonium ion.

-

Final Deprotonation: Deprotonation of the resulting species regenerates the acid catalyst and yields the final product, 3-nitrobenzaldehyde diethyl acetal.[2]

To drive the equilibrium towards the formation of the acetal, it is often necessary to remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus or a dehydrating agent.[1][6]

Caption: Mechanism of Acid-Catalyzed Acetalization.

Experimental Protocol

This protocol details the synthesis of 3-nitrobenzaldehyde diethyl acetal on a laboratory scale.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 15.1 g (0.1 mol) | >98% |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 150 mL | >99.5% |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 1 mL | 37% |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated Sol. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | ACS Grade |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental Workflow for Acetal Synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.1 g (0.1 mol) of 3-nitrobenzaldehyde in 150 mL of absolute ethanol.

-

Catalyst Addition: While stirring, carefully add 1 mL of concentrated hydrochloric acid to the solution.[9] A slight warming of the mixture may be observed.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]

-

Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Add approximately 100 mL of water and 100 mL of diethyl ether. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.[9]

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Optional): The resulting crude product, 3-nitrobenzaldehyde diethyl acetal, is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by vacuum distillation.[9]

Product Characterization

The identity and purity of the synthesized 3-nitrobenzaldehyde diethyl acetal can be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the acetal proton (CH(OEt)₂), and the ethyl groups. The disappearance of the aldehyde proton signal (around 10 ppm) from the starting material is a key indicator of a successful reaction.[11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the acetal carbon (around 100 ppm) and the absence of the aldehyde carbonyl carbon (around 190 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum should show the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of C-O stretching bands for the acetal (around 1150-1050 cm⁻¹). The characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) will remain.[5]

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the formation of the diethyl acetal.

Safety and Handling Precautions

It is imperative to conduct this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]

-

3-Nitrobenzaldehyde: Is a skin, eye, and respiratory irritant.[13][15] Avoid inhalation of dust and contact with skin and eyes.[12]

-

Concentrated Hydrochloric Acid: Is highly corrosive and causes severe burns. Handle with extreme care.

-

Ethanol and Diethyl Ether: Are highly flammable liquids. Ensure there are no open flames or ignition sources in the vicinity.[15]

-

Handling: Use a well-ventilated area for all manipulations.[15] In case of skin contact, wash thoroughly with soap and water.[12] In case of eye contact, rinse cautiously with water for several minutes.[13]

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If monitoring indicates an incomplete reaction, the reflux time can be extended. Ensure that the ethanol used is absolute, as the presence of water can shift the equilibrium back towards the starting materials.[6]

-

Low Yield: Low yields can result from insufficient reaction time or inefficient extraction. Ensure thorough extraction and minimize product loss during transfers.

-

Alternative Catalysts: While hydrochloric acid is effective, other acid catalysts such as p-toluenesulfonic acid or sulfuric acid can also be used.[1][6] In some cases, solid acid catalysts like silica-supported magnesium hydrogen sulfate can offer advantages such as easier removal and recyclability.[16]

-

Water Removal: For challenging acetalizations, the use of a Dean-Stark apparatus to azeotropically remove water can significantly improve the yield by driving the reaction to completion.[6]

Conclusion

The acid-catalyzed acetalization of 3-nitrobenzaldehyde with ethanol is a reliable and fundamental transformation in organic synthesis. By understanding the reaction mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can effectively protect the aldehyde functionality, paving the way for further synthetic manipulations. The robustness of this procedure makes it a valuable tool for professionals in the chemical and pharmaceutical industries.

References

-

ResearchGate. (n.d.). Acetalization of aromatic aldehydes using Mg(HSO4)2/SiO2. Retrieved from ResearchGate. [Link]

-

ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC. [Link]

-

Royal Society of Chemistry. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry. [Link]

-

Suvchem. (n.d.). 3-NITRO BENZALDEHYDE (M-NITRO BENZALDEHYDE). Retrieved from Suvchem Laboratory Chemicals. [Link]

-

ACS Publications. (2016). Visible-Light-Induced Acetalization of Aldehydes with Alcohols. Organic Letters. [Link]

-

Techno PharmChem. (n.d.). 3 – NITRO BENZALDEHYDE. Retrieved from Techno PharmChem. [Link]

-

Organic Chemistry Portal. (2005). 5004 Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol to the correspondent 1,3-dioxolane. Retrieved from oc-praktikum.de. [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from Organic Syntheses. [Link]

-

ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Publications. [Link]

-

Bloom Tech. (2023). How do you synthesize 3-Nitrobenzaldehyde?. Retrieved from Bloom Tech. [Link]

-

sciencelab.com. (n.d.). material safety data sheet - 3-nitro benzaldehyde 98%. Retrieved from sciencelab.com. [Link]

-

Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal. Retrieved from Organic Syntheses. [Link]

-

ResearchGate. (n.d.). An Efficient and Versatile Procedure for the Synthesis of Acetals from Aldehydes and Ketones Catalyzed by Lithium Tetrafluoroborate. Retrieved from ResearchGate. [Link]

-

Organic Chemistry Portal. (2019). Acetal synthesis by acetalization or ring closure. Retrieved from Organic Chemistry Portal. [Link]

-

PubChemLite. (n.d.). 3-nitrobenzaldehyde dimethyl acetal (C9H11NO4). Retrieved from PubChemLite. [Link]

-

Organic Chemistry Portal. (2019). Acetal synthesis by acetalization or ring closure. Retrieved from Organic Chemistry Portal. [Link]

-

OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Organic Chemistry. [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from Oxford Instruments. [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from Master Organic Chemistry. [Link]

-

Chemistry Steps. (2025). Formation and Reactions of Acetals. Retrieved from Chemistry Steps. [Link]

-

ResearchGate. (n.d.). Combination of heterogeneous acid catalysis in nitrobenzaldehyde acetalization and 2-nitrophenyl-1,3-dioxolane hydrolysis…. Retrieved from ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]